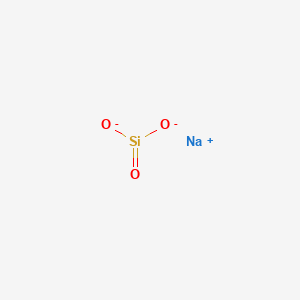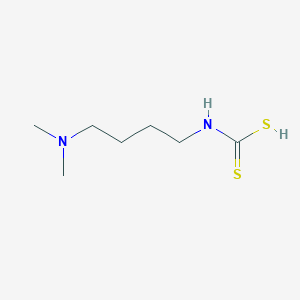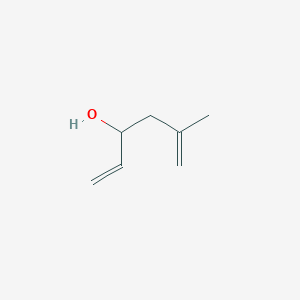
5-Methyl-1,5-hexadien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,5-hexadien-3-ol, also known as geraniol, is a natural organic compound that is commonly found in various essential oils. It has a pleasant rose-like odor and is widely used in the fragrance and flavor industry. However, recent scientific research has shown that geraniol also has potential therapeutic properties that can be beneficial in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,5-hexadien-3-ol is not fully understood, but it is believed to involve the regulation of various signaling pathways in the body. Geraniol has been shown to inhibit the expression of certain genes that are involved in cancer cell growth and inflammation.
Effets Biochimiques Et Physiologiques
Geraniol has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 5-Methyl-1,5-hexadien-3-ol has been shown to have antifungal and antibacterial properties, making it a potential treatment for infections.
Avantages Et Limitations Des Expériences En Laboratoire
Geraniol has several advantages for lab experiments, including its low toxicity and availability. However, one limitation of 5-Methyl-1,5-hexadien-3-ol is its volatility, which can make it difficult to handle in certain experiments.
Orientations Futures
There are several future directions for research on 5-Methyl-1,5-hexadien-3-ol. One potential area of research is the development of 5-Methyl-1,5-hexadien-3-ol-based therapies for cancer and other diseases. Additionally, research could focus on the optimization of 5-Methyl-1,5-hexadien-3-ol synthesis methods and the development of new applications for 5-Methyl-1,5-hexadien-3-ol in fields such as agriculture and food science.
Méthodes De Synthèse
Geraniol can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The most common method for commercial production of 5-Methyl-1,5-hexadien-3-ol is through the hydrolysis of geranyl acetate, which is a natural compound found in various essential oils.
Applications De Recherche Scientifique
Geraniol has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. Studies have shown that 5-Methyl-1,5-hexadien-3-ol can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 5-Methyl-1,5-hexadien-3-ol has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
17123-61-4 |
|---|---|
Nom du produit |
5-Methyl-1,5-hexadien-3-ol |
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
5-methylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h4,7-8H,1-2,5H2,3H3 |
Clé InChI |
AVMGRIXBDWUWFN-UHFFFAOYSA-N |
SMILES |
CC(=C)CC(C=C)O |
SMILES canonique |
CC(=C)CC(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



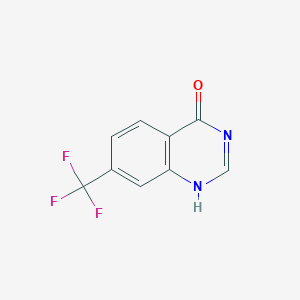
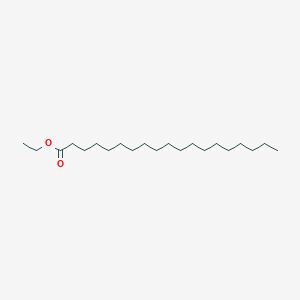
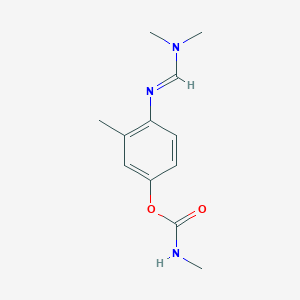
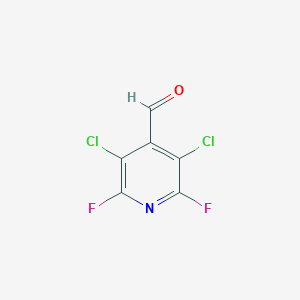
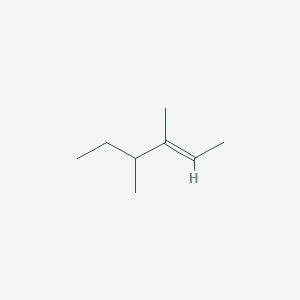
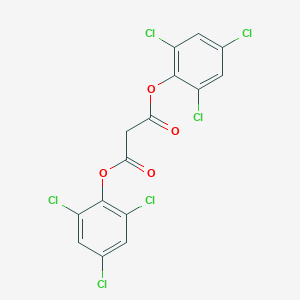
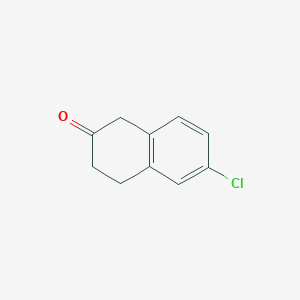
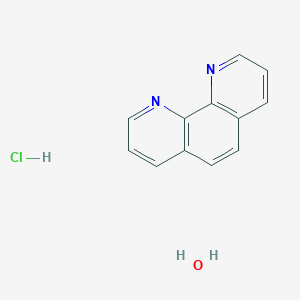
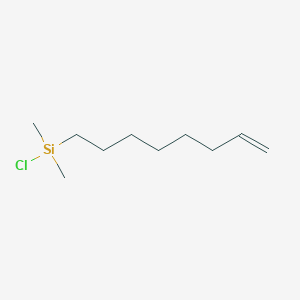
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
